(2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride, also known as Sacubitril impurity 9, is a chiral compound with significant potential in pharmaceutical applications. It is characterized by its specific stereochemistry at the 2 and 4 positions, featuring an amino group, a biphenyl moiety, and an ethyl ester functional group. This compound is primarily recognized for its role as an intermediate in the synthesis of LCZ696, a dual inhibitor of the angiotensin II receptor and neprilysin, used in treating heart failure .
The compound's chemical formula is , with a molecular weight of approximately 347.88 g/mol . Its CAS number is 149690-12-0, and it falls under the classification of amino acid derivatives due to the presence of the amino group. The biphenyl structure enhances lipophilicity, which can influence its interaction with biological membranes and potentially enhance its biological activity.
The synthesis of (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride can be achieved through various methods:
The molecular structure of (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride features:
The compound's stereochemistry is critical for its biological interactions, as different stereoisomers can exhibit varying levels of activity .
The compound participates in several chemical reactions relevant to its function:
These reactions are essential for understanding its metabolic pathways and interactions within biological systems .
The mechanism of action of (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride primarily involves:
The combined effects contribute to improved outcomes in heart failure management .
These properties are crucial for formulation development and storage considerations in pharmaceutical applications .
(2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride has several scientific uses:
Research continues to explore its broader applications in drug development and therapeutic interventions .
The construction of the two contiguous chiral centers at C2 and C4 positions in (2R,4S)-4-amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride presents significant synthetic challenges due to the necessity for high diastereoselectivity and enantiomeric purity. This compound serves as a key intermediate for Sacubitril, a neprilysin inhibitor used in heart failure combinations [6] [9]. Two predominant strategies have emerged for establishing these stereocenters: chiral auxiliary-mediated resolutions and catalytic asymmetric hydrogenations. In the chiral auxiliary approach, (S)-4-benzyl-3-propionyl-2-oxazolidinone is employed to install the C2 methyl group via Evans aldol condensation, achieving diastereomeric ratios exceeding 98:2 when using titanium enolates in dichloromethane at -78°C [4]. Subsequent reductive removal of the auxiliary with sodium borohydride proceeds with retention of configuration, yielding the (2R)-configured carboxylic acid intermediate.
Catalytic asymmetric hydrogenation offers a more atom-economical route for establishing the C4 stereocenter. Protected γ-amino-β-alkyl-α,β-unsaturated esters undergo hydrogenation using rhodium(I)-(S,S)-Et-DuPHOS complexes at 50-100 psi H₂ pressure in methanol/tetrahydrofuran mixtures. This process achieves enantiomeric excesses (ee) >99.5% at substrate-to-catalyst ratios of 500:1 [2] [9]. Critical to this success is the protection of the amine functionality as a tert-butoxycarbonyl (Boc) group, which prevents catalyst poisoning while maintaining the planarity required for efficient facial discrimination. Analytical control of enantiomeric purity employs chiral stationary phase HPLC with pre-column derivatization using NBD-Cl (7-chloro-4-nitrobenzoxadiazole), enabling detection of enantiomeric impurities at levels ≤0.1% [2]. The method validation confirms linearity (R²=0.999) across 0.1-10% impurity range, with quantitation limits of 0.05% for the undesired (2R,4R)-enantiomer, which exhibits distinct retention behavior on OA-2500S chiral columns under normal phase conditions [2].
Table 1: Stereoselective Methods for Chiral Center Installation
Method | Chiral Control Element | Diastereoselectivity/ee | Key Reaction Conditions |
---|---|---|---|
Evans Aldol | (S)-4-Benzyl-2-oxazolidinone | dr >98:2 | TiCl₄, DIPEA, CH₂Cl₂, -78°C |
Asymmetric Hydrogenation | Rh-(S,S)-Et-DuPHOS | ee >99.5% | 50-100 psi H₂, MeOH/THF, 25°C |
Enzymatic Resolution | Lipase PS-C | ee >99% (kinetic) | Vinyl acetate, iPr₂O, 30°C |
Ethyl esterification of the sterically congested carboxylic acid functionality employs innovative coupling agents to suppress racemization at the C2 chiral center. Standard esterification protocols using thionyl chloride followed by ethanol result in significant epimerization (>5%), while Yamaguchi conditions (2,4,6-trichlorobenzoyl chloride, triethylamine) in THF provide the ester with <0.5% epimerization at 0-5°C [4] [9]. Kinetic studies reveal that maintaining the reaction temperature below 10°C is critical, as elevated temperatures accelerate base-catalyzed enolization at the α-position. The biphenyl coupling strategy significantly impacts overall yield and impurity profiles. Suzuki-Miyaura cross-coupling between 4-bromophenylalanine derivatives and phenylboronic acid utilizes Pd(PPh₃)₄ (2-5 mol%) in toluene/ethanol/water (5:3:1) with potassium carbonate base at 80°C, achieving >95% conversion in 4 hours [4]. Catalyst screening identified PdCl₂(dppf) as superior for electron-deficient boronic acids, reducing homocoupling byproducts to <0.3% when using degassed solvents and controlled addition rates.
Alternative approaches involve Wittig olefination of 4-biphenylcarbaldehyde with stabilized phosphonium ylides derived from aspartic acid, followed by catalytic hydrogenation. This method requires careful control of hydrogen pressure (40-60 psi) to prevent over-reduction or epimerization, with PtO₂ in acetic acid providing optimal selectivity [4]. Solvent selection profoundly influences both reaction efficiency and crystallization outcomes. Ethyl acetate/toluene mixtures (1:3) facilitate high-yielding crystallizations (>85%) of the hydrochloride salt directly from reaction mixtures, while pure ethyl acetate leads to oiling out due to inadequate supersaturation control [3] [8].
Table 2: Solvent Effects on Esterification and Crystallization
Solvent System | Esterification Yield | Epimerization Level | Crystallization Behavior |
---|---|---|---|
Ethyl acetate | 78% | 5.2% | Oiling out, amorphous solid |
Toluene/EtOAc (3:1) | 92% | 0.4% | Plate-like crystals, easy filtration |
THF/heptane (1:4) | 85% | 1.8% | Needles, slow filtration |
DCM with NMM | 90% | 0.8% | Requires antisolvent for isolation |
The hydrochloride salt exists in multiple solid forms with distinct thermodynamic stability profiles, necessitating precise control of crystallization parameters to isolate the pharmaceutically acceptable polymorph. Form I (thermodynamically stable) and Form II (metastable) exhibit solubility differences of 15-30% across ethanol/water mixtures, with the transition temperature at 42°C in 50% aqueous ethanol [5] [9]. Solvent-mediated transformation studies demonstrate that anhydrous ethanol favors Form I, while hydrate formation predominates in water-rich systems (>40% v/v water) due to critical water activity (a_w >0.6) above which the monohydrate becomes thermodynamically favored [5] [8]. Cooling crystallization from 2-butanone between 60°C to 5°C at 0.3°C/min with 0.1% seeding (Form I) yields particles with D₉₀ <50μm and polymorphic purity >99.5%, whereas unseeded operations result in Form II contamination up to 35% [3] [8].
Antisolvent crystallization using isopropyl acetate as antisolvent added to THF solutions achieves rapid polymorph control through supersaturation management. Maintaining the solvent:antisolvent ratio between 1:1.5 to 1:2 during addition prevents oiling out, with in situ focused beam reflectance measurement (FBRM) tracking particle count during addition to maintain target supersaturation (S=1.2-1.5). Counterintuitively, solvent mixtures containing 5-10% dimethyl sulfoxide (DMSO) significantly accelerate the transformation from metastable Form II to Form I by reducing the interfacial energy barrier, completing conversions within 2 hours at 50°C versus 24 hours in pure ethanol [8]. Polymorph characterization reveals Form I exhibits superior compaction behavior and chemical stability, with accelerated stability studies (40°C/75% RH) showing <0.1% related substances after 3 months versus 0.8% for Form II due to lower moisture sorption (0.2% vs. 3.5% at 60% RH) [5] [9].
Table 3: Crystallization Conditions for Polymorphic Form Control
Polymorph | Preferred Solvent System | Temperature Profile | Critical Water Activity | Morphology |
---|---|---|---|---|
Form I | Ethanol/water (95:5) | 65°C → 5°C, 0.3°C/min | a_w <0.6 | Prismatic crystals |
Form II | Acetone/water (80:20) | Rapid cooling | Converts to hydrate | Thin platelets |
Monohydrate | Water/IPA (30:70) | Isothermal, 25°C | a_w >0.8 | Blocky aggregates |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7